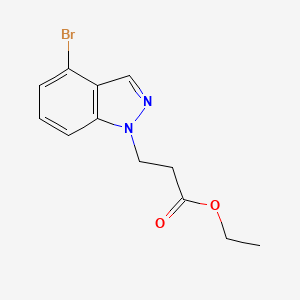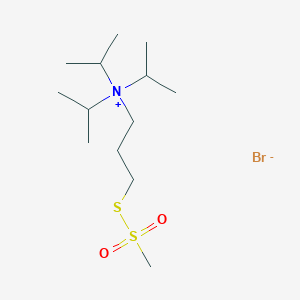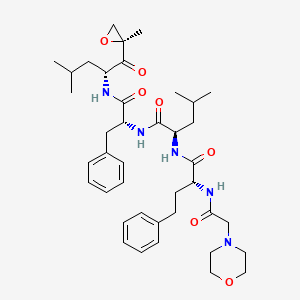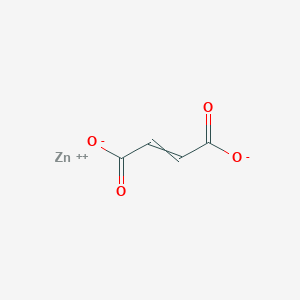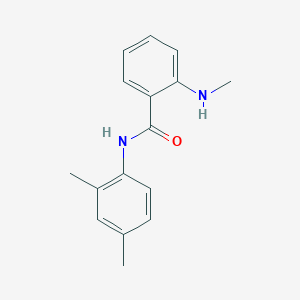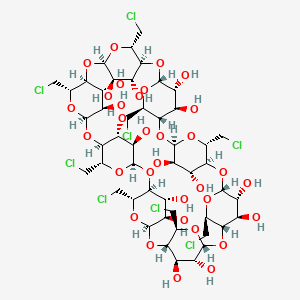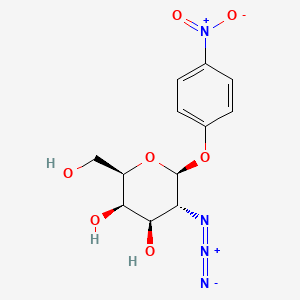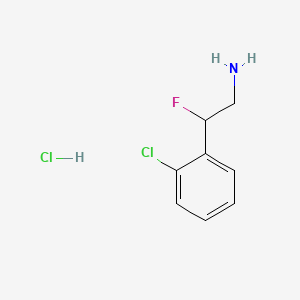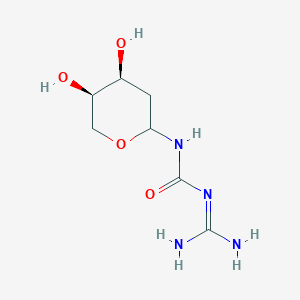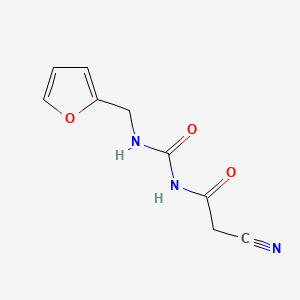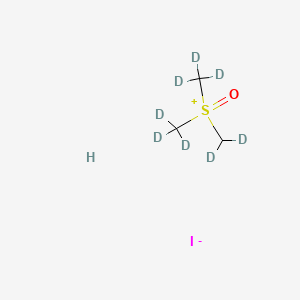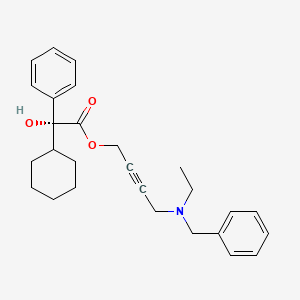
Benzyl Demethyl (R)-Oxybutynin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl Demethyl ®-Oxybutynin is a synthetic compound that belongs to the class of anticholinergic agents. It is structurally related to oxybutynin, a medication commonly used to treat overactive bladder. The compound features a benzyl group, a demethylated moiety, and an ®-configuration, which contributes to its unique pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl Demethyl ®-Oxybutynin involves several key steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Demethylation: The demethylation process can be achieved using reagents like boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions to remove the methyl group.
Chiral Resolution: The ®-configuration is obtained through chiral resolution techniques, which may involve the use of chiral catalysts or chiral chromatography to separate the enantiomers.
Industrial Production Methods
Industrial production of Benzyl Demethyl ®-Oxybutynin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Benzyl Demethyl ®-Oxybutynin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide ions (OH-) or amines (NH2-) replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines (NH2-)
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content
Reduction: Reduced derivatives with decreased oxygen content
Substitution: Substituted products with new functional groups replacing the benzyl group
科学的研究の応用
Benzyl Demethyl ®-Oxybutynin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and chiral resolution techniques.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating conditions related to overactive bladder and other anticholinergic-responsive disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
作用機序
Benzyl Demethyl ®-Oxybutynin exerts its effects by blocking muscarinic acetylcholine receptors, which are involved in the regulation of smooth muscle contraction. By inhibiting these receptors, the compound reduces involuntary muscle contractions, leading to a decrease in symptoms of overactive bladder. The molecular targets include M1, M2, and M3 muscarinic receptors, and the pathways involved are related to the inhibition of acetylcholine-mediated signaling.
類似化合物との比較
Similar Compounds
Oxybutynin: A closely related compound with similar anticholinergic properties but with a different configuration and methylation pattern.
Tolterodine: Another anticholinergic agent used to treat overactive bladder, with a different chemical structure and pharmacological profile.
Solifenacin: A selective muscarinic receptor antagonist with a distinct chemical structure and therapeutic application.
Uniqueness
Benzyl Demethyl ®-Oxybutynin is unique due to its specific ®-configuration and demethylated structure, which contribute to its distinct pharmacological properties and potential therapeutic benefits. Its ability to selectively target muscarinic receptors with reduced side effects compared to other anticholinergic agents makes it a valuable compound for further research and development.
特性
分子式 |
C27H33NO3 |
|---|---|
分子量 |
419.6 g/mol |
IUPAC名 |
4-[benzyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C27H33NO3/c1-2-28(22-23-14-6-3-7-15-23)20-12-13-21-31-26(29)27(30,24-16-8-4-9-17-24)25-18-10-5-11-19-25/h3-4,6-9,14-17,25,30H,2,5,10-11,18-22H2,1H3/t27-/m0/s1 |
InChIキー |
OKQMPLOFYNGQOP-MHZLTWQESA-N |
異性体SMILES |
CCN(CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O)CC3=CC=CC=C3 |
正規SMILES |
CCN(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
